molecular formula C7H12O2S B8594074 Ethyl [(prop-2-en-1-yl)sulfanyl]acetate CAS No. 15224-05-2

Ethyl [(prop-2-en-1-yl)sulfanyl]acetate

Cat. No.: B8594074
CAS No.: 15224-05-2
M. Wt: 160.24 g/mol
InChI Key: GTKVSYWEZRZLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(prop-2-en-1-yl)sulfanyl]acetate is a thioether-containing ester with the molecular formula C₇H₁₀O₂S. Its structure comprises an ethyl ester group linked to a sulfanyl moiety (-S-) attached to a prop-2-en-1-yl (allyl) group. This compound is synthesized via nucleophilic substitution reactions, typically involving thiols and ethyl chloroacetate under basic conditions .

Properties

CAS No.

15224-05-2

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

ethyl 2-prop-2-enylsulfanylacetate

InChI

InChI=1S/C7H12O2S/c1-3-5-10-6-7(8)9-4-2/h3H,1,4-6H2,2H3

InChI Key

GTKVSYWEZRZLPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCC=C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in , chloro in ) enhance electrophilic character, influencing reactivity in substitution or coupling reactions.

This compound

  • Synthesis : Likely prepared via reaction of allyl thiol (prop-2-en-1-thiol) with ethyl chloroacetate in acetone under basic conditions, analogous to methods for chloro-benzoxazole derivatives .
  • Purification : Silica gel chromatography with dichloromethane/ethyl acetate mixtures (e.g., 5% ethyl acetate), as seen in related thioether syntheses .

Analogous Compounds

Ethyl [(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate : Synthesized from 5,7-dichloro-1,3-benzoxazole-2-thiol and ethyl chloroacetate. Yield: Not explicitly stated, but hydrazine treatment of intermediates proceeds with high efficiency (e.g., 99% yield for related compounds ).

Ethyl 2-{4-nitro-5-[(2-oxopropyl)sulfanyl]-3-thienyl}acetate : Cyclization of precursors in ethanol with H₂SO₄ catalysis. Reaction time: 18 hours at 100°C.

Comparison :

  • Allyl-containing compounds may require milder conditions due to alkene sensitivity, whereas nitro- or heterocyclic analogs often need prolonged heating or strong acids .

Physicochemical Properties

Property This compound Ethyl [(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Solubility Likely soluble in DCM, ethyl acetate Soluble in polar aprotic solvents (e.g., DMSO) Moderate solubility in ethanol/water mixtures
NMR Shifts (¹H) δ ~4.2–4.4 (ester -CH₂), δ 5.2–5.8 (allyl protons) δ 4.49 (ester -CH₂), δ 9.41 (-NH2) δ 4.3–4.5 (ester -CH₂), δ 6.8–7.2 (heterocyclic protons)
Thermal Stability Moderate (alkene may polymerize at high T) High (aromatic stabilization) Moderate (amine group may degrade under heat)

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